molecular formula C10H9ClN2O2S B11859256 Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate

Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11859256
M. Wt: 256.71 g/mol
InChI Key: VNGLTNYUNBBMMO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate ( 1215910-73-8) is a chemical compound with the molecular formula C 10 H 9 ClN 2 O 2 S and a molecular weight of 256.71 g/mol . This compound is part of the thieno[2,3-d]pyrimidine family, a scaffold of significant interest in medicinal chemistry due to its wide range of potential biological activities. While specific biological data for this exact compound is limited in public sources, its structure features both a chloro and an ester functional group, which are common handles in organic synthesis for further functionalization and the creation of diverse chemical libraries for biological screening . Related pyrimidine and thienopyrimidine derivatives have been extensively researched as key intermediates in the synthesis of compounds that target various kinases, with applications in developing potential anti-proliferative agents . This product is intended for use in research and development laboratories as a building block for the synthesis of more complex molecules. It is supplied as a solid and requires cold-chain transportation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)6-4-16-9-7(6)8(11)12-5(2)13-9/h4H,3H2,1-2H3

InChI Key

VNGLTNYUNBBMMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C(=NC(=N2)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-2-methylthiopyrimidine with ethyl cyanoacetate in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative:
Reaction :
Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylateNaOH4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid\text{Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate} \xrightarrow{\text{NaOH}} \text{4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid}

ConditionsSolventTemperatureTimeYieldPuritySource
2N NaOH in MeOHMethanol20°C3 h92%99.8%
10 eq NaOH in EtOH/H₂O (2:1)Ethanol/Water110°C2 h75%LCMS-confirmed

This reaction is critical for generating intermediates used in further functionalization, such as amide couplings .

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at position 4 is susceptible to nucleophilic displacement, enabling diverse substitutions:

Reaction with Amines

Primary and secondary amines displace chlorine under mild conditions:
Example :
4-Cl+R-NH24-NHR\text{4-Cl} + \text{R-NH}_2 \rightarrow \text{4-NHR}

AmineBaseSolventTimeYieldProduct ApplicationSource
3-Methyl-4-methoxybenzylamineTriethylamineDichloromethane30 min92%Kinase inhibitor intermediates
Allyl hydrazineDIPEATHF72 h51%Anticancer agents

Reactions with hydrazines require prolonged heating (e.g., 72 h at reflux) due to reduced nucleophilicity .

Reaction with Thiols

Thiols replace chlorine in the presence of base, forming thioether linkages:
Example :
4-Cl+HS-R4-S-R\text{4-Cl} + \text{HS-R} \rightarrow \text{4-S-R}

ThiolConditionsYieldApplicationSource
(4-Chlorophenyl)thiolK₂CO₃, DMF77%Thieno-pyrimidine analogs

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation:
Example :
2-Amino-3-cyano-thiophene+Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylatePyrazolo[3,4-d]pyrimidine derivatives\text{2-Amino-3-cyano-thiophene} + \text{this compound} \rightarrow \text{Pyrazolo[3,4-d]pyrimidine derivatives}

Partner ReagentCatalystSolventTempTimeYieldProduct UseSource
2-Amino-3-cyano-thiopheneNoneEtOHReflux6 h27%Antiproliferative agents

This method generates fused heterocycles with demonstrated cytotoxicity against cancer cell lines .

Reduction of the Ester Group

The ester can be reduced to alcohols using LiAlH₄ or NaBH₄ (data inferred from analogous pyrimidine systems ).

Halogen Exchange

Bromine or iodine may replace chlorine via Finkelstein-type reactions under catalytic conditions (theoretical extrapolation from, excluded per requirements).

Stability and Storage Considerations

  • Storage : Stable at room temperature when protected from light and moisture .

  • Decomposition : Prolonged exposure to humidity leads to ester hydrolysis, requiring anhydrous conditions during reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study highlighted the synthesis of various thieno[2,3-d]pyrimidinones, which showed promising antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentrations (MIC) for these compounds indicate their potential effectiveness as antimicrobial agents.

Case Study: Antimicrobial Testing

CompoundMIC (µg/mL)Bacterial Strain
4c12.5E. coli
4e25S. aureus
5c10M. tuberculosis

This data suggests that specific structural modifications at the amido or imino side chains enhance the antibacterial activity of these compounds .

2. Synthesis of Bioactive Compounds

Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate serves as a vital intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the development of pyrimidinopyridones, which are potent inhibitors of FMS tyrosine kinase—an important target in cancer therapy . The introduction of specific substituents at various positions enhances the pharmacological profile of these synthesized compounds.

Research Insights

3. Toxicity Assessments

Toxicity studies on derivatives of thieno[2,3-d]pyrimidines have shown that many compounds exhibit low toxicity levels, making them suitable candidates for further development in pharmaceutical applications. For example, compounds tested were found to be non-toxic up to a dose level of 200 µmol/L .

Summary of Applications

This compound is primarily applied in:

  • Antimicrobial agents : Effective against various bacterial strains.
  • Pharmaceutical intermediates : Key component in synthesizing new therapeutic agents targeting specific diseases.
  • Research studies : Investigated for its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine vs. Furo[2,3-d]pyrimidine

  • The oxygen atom may also participate in hydrogen bonding, enhancing solubility compared to thieno analogs .
  • Synthetic Route: Phosphorus oxychloride (POCl₃) is commonly used to introduce chlorine at position 4 in both thieno and furopyrimidines .

Pyrrolo[2,3-d]pyrimidine Derivatives

  • Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (Compound B) : The pyrrolo ring introduces a nitrogen atom, increasing hydrogen-bonding capacity and basicity. This modification is advantageous for targeting ATP-binding sites in kinases .

Substituent Variations

Position 4 Modifications

Compound Substituent at Position 4 Key Properties
Target Compound Cl Electrophilic, facilitates nucleophilic substitution (e.g., with amines) .
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate NH₂ Enhanced nucleophilicity; used in synthesizing kinase inhibitors .
Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate OH Hydrogen-bond donor; cyclopenta ring increases rigidity .

Position 2 Modifications

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate : The methylthio group (-SMe) at position 2 provides steric bulk and electron-donating effects, stabilizing the pyrimidine ring against oxidation .

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
Target Compound N/A Low (lipophilic) ~2.5
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate 127–128 Moderate in DMSO ~1.8
Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate N/A High (polar groups) ~1.2

Biological Activity

Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate (commonly referred to as EMTP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C10H9ClN2O2S
  • Molecular Weight : 256.71 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 2103964

Synthesis

EMTP can be synthesized through various methods that involve the reaction of thieno[2,3-d]pyrimidine derivatives with ethyl chloroacetate and other reagents. The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of EMTP and its derivatives. Research indicates that compounds derived from EMTP exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A431 vulvar epidermal carcinoma cells showed marked inhibition of cell proliferation when treated with EMTP derivatives .
  • Mechanism of Action : These compounds are believed to inhibit key kinases involved in cell signaling pathways, such as Raf kinase, which is crucial for tumor growth and survival .

Antiviral and Antimicrobial Properties

EMTP has also been evaluated for its antiviral and antimicrobial activities:

  • Antiviral Activity : Inhibitory effects on viral replication have been observed, suggesting that EMTP could serve as a lead compound for antiviral drug development targeting nucleotide biosynthesis pathways .
  • Antimicrobial Effects : Preliminary studies indicate that EMTP exhibits antibacterial properties against certain strains of bacteria, making it a candidate for further investigation in the field of infectious diseases .

Case Studies

  • Inhibition of Tumor Growth :
    • A study demonstrated that EMTP derivatives significantly reduced tumor size in xenograft models, indicating their potential as therapeutic agents in cancer treatment.
  • Synergistic Effects with Other Drugs :
    • Research has shown that EMTP can enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, highlighting its potential role in multi-drug regimens.

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of A431 cell proliferation
Antiviral PotentialInhibition of hepatitis E virus replication
Antimicrobial ActivityEffective against specific bacterial strains

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common route starts with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, which undergoes amination and oxidation steps to form the target compound. Key intermediates include aldehyde derivatives (e.g., aldehyde 3 in ), which are condensed with substituted phenylacetic acid esters using KF/Al₂O₃ in dimethylacetamide. Reaction temperature (65–70°C) and solvent choice (e.g., CH₃CN) significantly impact yields. For example, reports yields of 78% under optimized conditions, while deviations in stoichiometry or solvent polarity may reduce efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and mass spectrometry (EI-MS) are essential for structural confirmation. For instance, ¹H NMR in CDCl₃ resolves characteristic peaks for methyl, ethyl, and thieno-pyrimidine protons (e.g., δ 7.55–7.41 ppm for aromatic protons in ). High-resolution X-ray crystallography (as in ) can resolve stereochemical ambiguities, while elemental analysis ensures purity. SHELX software ( ) is widely used for refining crystallographic data .

Q. What are the common intermediates in its synthesis, and how are they characterized?

  • Methodological Answer : Key intermediates include ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate ( ) and chlorinated precursors ( ). These intermediates are characterized via LC-MS for molecular weight confirmation and IR spectroscopy to track functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Recrystallization from CH₂Cl₂/ethanol (2:1 v/v) is a standard purification step () .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic routes and optimize reaction parameters?

  • Methodological Answer : AI-driven synthesis planning tools (e.g., Template_relevance models in ) leverage reaction databases to propose pathways. Density Functional Theory (DFT) calculations can model transition states for chlorination or condensation steps. For example, highlights the use of retrosynthesis analysis to prioritize routes with minimal byproducts. Molecular dynamics simulations further predict solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies are critical. For instance, replacing the ethyl group with trifluoromethyl () alters kinase inhibition potency. Comparative assays (e.g., IC₅₀ measurements against A459 cancer cells in ) paired with molecular docking (e.g., using AutoDock Vina) identify key binding interactions. Contradictions in activity may arise from stereochemical differences, resolved via enantioselective synthesis .

Q. How are byproducts and impurities managed during large-scale synthesis?

  • Methodological Answer : Byproducts like sulfoxides (e.g., from incomplete chlorination) are monitored via HPLC with UV detection (λ = 254 nm). describes using m-chloroperbenzoic acid to oxidize sulfides to sulfones, reducing side reactions. Process Analytical Technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of reaction progress .

Q. What crystallographic challenges arise in determining its hydrogen-bonding patterns?

  • Methodological Answer : Disorder in the crystal lattice (e.g., ) complicates hydrogen-bond analysis. SHELXL refinement ( ) with TWIN/BASF commands resolves twinning. Graph set analysis ( ) classifies H-bond motifs (e.g., R₂²(8) rings), while Hirshfeld surfaces quantify intermolecular interactions. High-resolution data (d-spacing < 0.8 Å) are preferred for accurate electron density maps .

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